3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine

Descripción general

Descripción

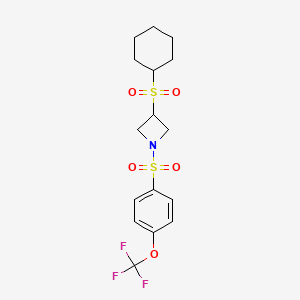

3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine is a sulfonamide-functionalized azetidine derivative characterized by two distinct sulfonyl groups: a cyclohexylsulfonyl moiety at the 3-position and a 4-(trifluoromethoxy)phenylsulfonyl group at the 1-position of the azetidine ring. The azetidine core, a four-membered nitrogen-containing ring, imparts conformational rigidity compared to larger heterocycles like piperidine or pyrrolidine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols under acidic conditions.

Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Trifluoromethoxyphenylsulfonyl Group: The final step is the sulfonylation of the azetidine ring with 4-(trifluoromethoxy)phenylsulfonyl chloride, again using a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and alcohols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols, sulfides.

Substitution Products: Various azetidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The synthesis of this compound typically involves multi-step processes including sulfonylation and cyclization reactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry

Research indicates that 3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine may serve as a lead compound in drug discovery, particularly targeting pathways involved in cancer and inflammatory diseases. Its unique structural properties make it an attractive candidate for the development of new therapeutics.

Studies have suggested that this compound could interact with specific biological targets such as enzymes or receptors, influencing various biological processes. Molecular docking studies are essential for understanding these interactions, which can elucidate the compound's mechanism of action.

Table 1: Biological Activity of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Phenylsulfonyl)-azetidine | Phenyl group instead of cyclohexane | Potential anti-inflammatory |

| 1-(Trifluoromethyl)-2-sulfanyl-azetidine | Trifluoromethyl group | Anticancer activity |

| 2-Cyclopropanecarboxylic acid azetidine derivative | Different ring size | Analgesic properties |

Drug Development

The compound's ability to act as a reactive intermediate in synthetic chemistry opens avenues for creating more complex molecules. Its incorporation into drug design can enhance the therapeutic profiles of new medications.

Case Studies

Recent investigations have focused on the antibacterial properties of azetidine derivatives similar to this compound. For instance, compounds exhibiting structural modifications have shown varied minimum inhibitory concentration (MIC) values against bacterial strains, including Mycobacterium tuberculosis.

Table 2: MIC Values of Azetidine Derivatives

| Compound | Structure Modification | MIC (µM) |

|---|---|---|

| 4PP-1 | Base compound | 6.3 |

| 4PP-2 | 4-p-tert-butylphenyl | 2.0 |

| 4PP-3 | Cyclohexylmethylene | 6.8 |

| 4PP-5 | Sulfonamide linkage | >100 |

| 4PP-6 | Amide linkage | >100 |

These findings highlight how structural variations can significantly impact biological efficacy, emphasizing the importance of careful design in drug development.

Mecanismo De Acción

The mechanism of action of 3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity, while the sulfonyl groups can influence the compound’s overall pharmacokinetic properties.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. Sulfonyl-Containing Piperidine Derivatives (e.g., 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol)

- Core Structure : Piperidine (6-membered ring) vs. azetidine (4-membered ring). The smaller azetidine ring introduces greater ring strain, which may enhance reactivity or alter binding kinetics in biological targets.

- Substituents : The trifluoromethoxy group in the azetidine derivative offers superior metabolic resistance compared to simple methyl or chloro groups in analogous piperidine compounds .

B. Triazole-Based Sulfonamides (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)

- Heterocyclic Core : Triazole rings () provide planar geometry and hydrogen-bonding capacity, whereas azetidine’s puckered structure may limit binding to flat enzymatic pockets.

- Sulfonyl Positioning: Both compounds feature aryl-sulfonyl groups, but the azetidine derivative’s dual sulfonyl groups could enable bidentate interactions with proteins, enhancing inhibitory potency compared to mono-sulfonylated triazoles .

C. Urea-Thiazole Derivatives (e.g., 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-phenylurea)

- Functional Groups : Urea moieties () facilitate hydrogen bonding, whereas sulfonamides prioritize electrostatic and van der Waals interactions.

- Bioactivity : Urea-thiazole compounds often target kinases or proteases, while sulfonamide-azetidines are explored for CNS targets due to improved blood-brain barrier penetration from the trifluoromethoxy group .

Physicochemical and Pharmacokinetic Properties

Actividad Biológica

3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine is a complex heterocyclic compound characterized by a four-membered azetidine ring and specific sulfonyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammation. This article explores its synthesis, structural features, biological activity, and potential therapeutic applications.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving sulfonylation and cyclization reactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm its structure and purity. The presence of the trifluoromethoxy group enhances lipophilicity, potentially increasing biological activity compared to simpler analogs.

Structural Features

The structural composition of this compound includes:

- A cyclohexylsulfonyl group

- A 4-(trifluoromethoxy) phenylsulfonyl moiety

These features contribute to its unique chemical properties and biological interactions.

Potential Therapeutic Applications

Research indicates that this compound may have several applications in drug discovery, particularly targeting various biological pathways:

- Oncology : Preliminary studies suggest it may exhibit cytotoxic effects against cancer cell lines, similar to other azetidine derivatives which have shown significant activity against the HL60 human acute myeloid leukemia cell line .

- Anti-inflammatory Properties : The compound's structural analogs have demonstrated potential anti-inflammatory effects, indicating a possible therapeutic role in managing inflammatory diseases.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Interaction studies focus on:

- Binding Affinity : Investigating how the compound interacts with specific enzymes or receptors.

- Molecular Docking Studies : These studies help predict the binding interactions at the molecular level, providing insights into pharmacodynamics and pharmacokinetics.

Case Studies and Experimental Findings

A variety of studies have assessed the biological activity of azetidine derivatives. Here are some key findings related to this compound:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine?

Answer: The synthesis typically involves sequential sulfonylation of an azetidine core. A primary azetidine derivative is first sulfonylated at the 1-position using 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The 3-position is then functionalized with cyclohexylsulfonyl groups via nucleophilic substitution or coupling reactions. Reaction monitoring via TLC or LC-MS is critical to ensure step completion . Purity optimization (>97%) is achieved through column chromatography or recrystallization, as noted in analogous sulfonamide syntheses .

Q. How is structural confirmation of the compound achieved?

Answer: Structural elucidation combines nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 19F-NMR for trifluoromethoxy groups), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR). X-ray crystallography (e.g., using Bruker APEX2 systems) may resolve stereochemical ambiguities, as demonstrated in related azetidine derivatives . For sulfonyl groups, characteristic S=O stretching vibrations (~1350–1150 cm⁻¹) in FTIR confirm functionalization .

Q. What analytical methods are recommended for assessing purity and stability?

Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard for purity assessment (>97% as per pharmacopeial guidelines). Accelerated stability studies under ICH conditions (40°C/75% RH) evaluate degradation pathways. Mass balance studies and forced degradation (acid/base hydrolysis, oxidative stress) identify impurities, as outlined in analogous sulfonamide stability protocols .

Q. What solubility and formulation challenges are associated with this compound?

Answer: The compound’s high hydrophobicity (due to cyclohexyl and trifluoromethoxy groups) limits aqueous solubility. Solubility enhancement strategies include co-solvents (DMSO, PEG-400), micellar formulations, or cyclodextrin complexation. LogP calculations (via HPLC retention times or computational tools) guide formulation design. Preclinical studies often use suspensions in 0.5% carboxymethylcellulose for in vivo administration .

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

Answer: Contradictions in NMR or MS data may arise from residual solvents, diastereomeric impurities, or tautomerism. Cross-validation with alternative techniques (e.g., 2D NMR like COSY or HSQC) clarifies connectivity. For mass spectral anomalies, isotopic pattern analysis (e.g., chlorine or sulfur isotopes) and comparison with synthetic intermediates resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and bioactivity of this compound?

Answer: Density functional theory (DFT) calculations predict transition states for sulfonylation reactions, guiding solvent and catalyst selection. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, such as OXPHOS complex I (see ). QSAR models correlate substituent effects (e.g., trifluoromethoxy’s electron-withdrawing nature) with activity, aiding lead optimization .

Q. What strategies address low yields in multi-step sulfonylation reactions?

Answer: Design of Experiments (DoE) methodologies identify critical factors (temperature, stoichiometry, catalyst loading). For example, fractional factorial designs optimize sulfonyl chloride activation using coupling agents like HATU. Microwave-assisted synthesis reduces reaction times and improves yields in sterically hindered azetidine systems .

Q. How does the compound’s stereoelectronic profile influence its biological activity?

Answer: The trifluoromethoxy group’s strong electron-withdrawing effect enhances sulfonamide’s electrophilicity, potentially increasing target binding affinity. Conformational analysis (via NOESY NMR) reveals azetidine ring puckering, which impacts interactions with enzymes or receptors. Comparative studies with des-fluoro analogs quantify these effects .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

Answer: The sulfonyl groups’ resistance to hydrolysis (vs. ester or amide linkages) ensures metabolic stability. Radiolabeled studies (e.g., ³H or ¹⁴C tracing) track degradation in microsomal assays. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps solvent-accessible regions, predicting oxidative hotspots .

Q. How should researchers reconcile conflicting bioactivity data across assay platforms?

Answer: Discrepancies may arise from assay conditions (e.g., serum protein binding in cell-based vs. enzymatic assays). Orthogonal validation using SPR (surface plasmon resonance) for binding kinetics and CRISPR-edited cell lines for target specificity is recommended. Meta-analysis of dose-response curves (Hill slopes, IC₅₀ shifts) clarifies mechanism-specific effects .

Propiedades

IUPAC Name |

3-cyclohexylsulfonyl-1-[4-(trifluoromethoxy)phenyl]sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO5S2/c17-16(18,19)25-12-6-8-14(9-7-12)27(23,24)20-10-15(11-20)26(21,22)13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEHAVBNNVUJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.